molecular formula C60H92N12O10 B1662664 Gramicidin S CAS No. 113-73-5

Gramicidin S

カタログ番号: B1662664
CAS番号: 113-73-5
分子量: 1141.4 g/mol
InChIキー: IUAYMJGZBVDSGL-XNNAEKOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gramicidin S is a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. It is composed of two identical pentapeptides joined head-to-tail, forming a ring structure. This compound is effective against a variety of gram-positive and gram-negative bacteria, as well as some fungi . This compound was first discovered in 1941 and has since been studied extensively for its antimicrobial properties .

準備方法

化学反応の分析

Amino Acid Activation and Adenylation

  • Reaction : Each amino acid (Val, Orn, Leu, D-Phe, Pro) is activated via ATP-dependent adenylation, forming an aminoacyl-AMP intermediate.

  • Mechanism :

    • The adenylation (A) domain of GrsA binds L-phenylalanine, hydrolyzes ATP to AMP, and forms phenylalanyl-AMP .

    • A conserved lysine residue (K517) stabilizes the transition state by interacting with the α-carboxylate and α-amino groups of phenylalanine .

  • Key Data :

    • GrsA incorporates L-Phe as a thioester, with stoichiometric 4'-phosphopantetheine cofactor involvement .

Racemization of L-Phenylalanine

  • Reaction : L-Phe is epimerized to D-Phe by the epimerization (E) domain of GrsA.

  • Mechanism :

    • The thioester-bound L-Phe undergoes stereochemical inversion via a transient enolate intermediate .

Peptide Bond Formation and Chain Elongation

  • Reaction : Activated amino acids are sequentially condensed via thioester-linked intermediates.

  • Mechanism :

    • The condensation (C) domain catalyzes nucleophilic attack by the amino group of one amino acid on the thioester-bound carboxyl group of another .

    • GrsB modules (Pro, Val, Orn, Leu) extend the peptide chain through iterative transfers .

Cyclization and Release

  • Reaction : The thioesterase (TE) domain cyclizes the linear decapeptide into a ring structure.

  • Mechanism :

    • TE catalyzes intramolecular transesterification, releasing cyclic GS .

Enzymatic Inhibition of Bacterial Targets

GS disrupts bacterial membranes and inhibits respiratory enzymes via non-covalent interactions:

TargetInteraction TypeEffectIC₅₀/ConcentrationSource
Cytochrome bd oxidaseCompetitive inhibitionBlocks quinol oxidation3.5 µM
NADH dehydrogenaseMixed-type inhibitionReduces electron transport efficiency9 µM (growth inhibition)
Lipid bilayersPore formationMembrane depolarization5–10 µg/mL

Wild-Type GrsA Substrate Rejection

  • Issue : 4-fluorinated Phe (4-F-Phe) is rejected due to disrupted T-shaped π-π interactions in the GrsA binding pocket .

  • Structural Insight : The W239 residue sterically clashes with the fluorine atom .

Mutant GrsA (W239S) for Enhanced Incorporation

  • Reaction : W239S mutation enlarges the binding pocket, enabling 4-F-Phe activation and incorporation.

  • Data :

    • In vitro : 70% incorporation efficiency of 4-F-Phe vs. <5% for wild-type .

    • In vivo : Fluorinated GS analogues show retained antimicrobial activity .

Thermal Stability and Structural Dynamics

GS exhibits temperature-dependent conformational changes:

Temperature RangeStructural ChangeTechniqueObservationSource
41–47°CDisassembly of aggregates2D-IRLoss of interpeptide β-sheet bonds
57°CDisruption of β-turn hydrogen bondsQM/MM simulationsRetention of intrapeptide β-sheets

Chemical Modifications and Interactions

  • Alkyl Phosphate Coordination : GS forms electrostatic complexes with alkyl phosphates (e.g., butyryl phosphate) in bacterial granules, enhancing stability .

  • Membrane Permeabilization : GS interacts with phosphatidylglycerol in bacterial membranes, inducing curvature stress and pore formation .

生物活性

Gramicidin S (GS) is a cyclic decapeptide antibiotic produced by Bacillus brevis. Its unique structure and mechanism of action have made it a subject of extensive research, particularly in the context of its biological activity against various pathogens. This article provides an overview of the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

This compound consists of a cyclic beta-sheet structure, which is crucial for its activity. The peptide's sequence is cyclo-FPVOLFPVOL, where certain residues are D-enantiomers. This structure allows this compound to interact with microbial membranes, leading to disruption of membrane integrity and subsequent cell death. The primary mechanisms include:

  • Membrane Disruption : GS interacts with the lipid bilayer, leading to depolarization and loss of membrane potential.
  • Inhibition of Cellular Processes : It can delocalize peripheral membrane proteins involved in cell division and envelope synthesis, thereby inhibiting bacterial growth even in non-growing cells .

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria, while showing less efficacy against Gram-negative strains. Its minimal inhibitory concentrations (MICs) and bactericidal effects have been documented extensively:

Microorganism MIC (μg/mL) Bactericidal Concentration (5 × MIC)
Staphylococcus aureus0.5 - 1Complete killing at 5
Enterococcus faecalis0.25 - 0.5Rapid bactericidal effect at 5
Pseudomonas aeruginosa16 - 32Limited efficacy

The effectiveness of GS against biofilms is particularly noteworthy; it has been shown to kill cells within pre-grown biofilms at concentrations ranging from 100-200 μg/mL, preventing regrowth .

Case Studies and Research Findings

  • Resistance Mechanisms : Research indicates that this compound remains effective against resistant strains of bacteria due to its multifaceted mechanisms of action. A study showed that GS retained activity against various strains regardless of their resistance patterns .
  • Antiviral Properties : Recent studies have explored the antiviral potential of this compound, particularly against SARS-CoV-2. In vitro assays demonstrated significant viral load reduction with GS treatment, showing over 99% viral clearance at 24 hours post-infection .
  • Therapeutic Applications : this compound has shown promise in dental applications for treating infections caused by tetracycline-resistant E. faecalis. It demonstrated rapid bactericidal effects on planktonic cells and biofilm-forming strains .

Safety and Toxicity

Despite its potent antimicrobial properties, this compound is known to exhibit hemolytic activity against human red blood cells at certain concentrations. Studies have indicated that modifications to the peptide structure can enhance its specificity for microbial membranes while reducing toxicity to human cells .

特性

IUPAC Name

(3R,6S,9S,12S,15S,21R,24S,27S,30S,33S)-9,27-bis(3-aminopropyl)-3,21-dibenzyl-6,24-bis(2-methylpropyl)-12,30-di(propan-2-yl)-1,4,7,10,13,19,22,25,28,31-decazatricyclo[31.3.0.015,19]hexatriacontane-2,5,8,11,14,20,23,26,29,32-decone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C60H92N12O10/c1-35(2)31-43-53(75)67-45(33-39-19-11-9-12-20-39)59(81)71-29-17-25-47(71)55(77)70-50(38(7)8)58(80)64-42(24-16-28-62)52(74)66-44(32-36(3)4)54(76)68-46(34-40-21-13-10-14-22-40)60(82)72-30-18-26-48(72)56(78)69-49(37(5)6)57(79)63-41(23-15-27-61)51(73)65-43/h9-14,19-22,35-38,41-50H,15-18,23-34,61-62H2,1-8H3,(H,63,79)(H,64,80)(H,65,73)(H,66,74)(H,67,75)(H,68,76)(H,69,78)(H,70,77)/t41-,42-,43-,44-,45+,46+,47-,48-,49-,50-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAYMJGZBVDSGL-XNNAEKOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN)C(C)C)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C60H92N12O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6046008
Record name Gramicidin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1141.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113-73-5
Record name Gramicidin S [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000113735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gramicidin S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6046008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GRAMICIDIN S
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WHM29QA23F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gramicidin S
Reactant of Route 2
Gramicidin S
Reactant of Route 3
Gramicidin S
Reactant of Route 4
Gramicidin S
Reactant of Route 5
Gramicidin S
Reactant of Route 6
Gramicidin S
Customer
Q & A

Q1: How does Gramicidin S exert its antibacterial effect?

A: this compound, a cyclic decapeptide antibiotic, primarily targets bacterial membranes. It disrupts the membrane integrity, leading to increased permeability and leakage of essential intracellular components. [, , ] This ultimately results in bacterial cell death. []

Q2: Does this compound affect Gram-negative and Gram-positive bacteria equally?

A: While this compound exhibits activity against both Gram-positive and Gram-negative bacteria, studies show differential effects. Analogs with altered ring sizes displayed variations in activity against these bacterial types, suggesting potential for targeted development. [] Notably, a 12-residue analog maintained activity against Gram-negative microorganisms and yeast while showing reduced hemolytic activity and decreased potency against Gram-positive bacteria compared to this compound. []

Q3: How does this compound interact with bacterial membranes?

A: this compound interacts with bacterial membranes through a combination of ionic and hydrophobic interactions. [, ] It is suggested that the positively charged ornithine residues of this compound interact with the negatively charged phospholipids in the bacterial membrane. [, ] This interaction is thought to cause phase separation of phospholipids, leading to the formation of “frozen” sites and disruption of the membrane barrier. []

Q4: What is the molecular formula and weight of this compound?

A: The molecular formula of this compound is C60H92N12O10. Its molecular weight is 1141.48 g/mol. []

Q5: What is the secondary structure of this compound?

A: this compound adopts a highly stable, amphipathic, β-sheet conformation. [, , , , ] This structure is stabilized by intramolecular hydrogen bonds and two type II' β-turns, with D-phenylalanine and proline residues occupying positions i+1 and i+2, respectively. [] The β-sheet conformation is crucial for its biological activity. []

Q6: What spectroscopic techniques are commonly used to study this compound?

A6: Several spectroscopic techniques are employed to investigate this compound, including:

  • Circular Dichroism (CD) spectroscopy: This technique is widely used to study the secondary structure of this compound and its analogs in various solvents. [, , , , ]
  • Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1H NMR and 15N NMR have been used to study the conformation, dynamics, and interactions of this compound with model membranes. [, ]
  • Fluorescence Spectroscopy: This technique is utilized to study the interaction of this compound with model membranes and biological systems, often employing fluorescent probes. []

Q7: How do structural modifications affect the activity of this compound?

A7: Modifications to the this compound structure significantly impact its activity. Studies have investigated:

  • Ring Size: Analogs with varying ring sizes (4 to 14 residues) revealed a relationship between ring size, secondary structure, and biological activity. [, ] While smaller rings showed reduced activity, larger rings displayed differential activity profiles against Gram-positive and Gram-negative bacteria, as well as varying hemolytic activity. [, ]
  • Amino Acid Substitutions: Replacing specific amino acids within the this compound sequence has provided insights into structure-activity relationships. For example:
    • Replacing D-phenylalanine with dehydrophenylalanine reinforced the β-sheet conformation and enhanced activity against Gram-positive bacteria. []
    • Substituting Pro residues with D-Phe-Pro-D-Val or L-Phe-Pro-D-Val sequences resulted in conformational changes and loss of activity against Gram-positive microorganisms. []
    • Replacing valine residues with glycine or alanine resulted in analogs with significantly reduced or abolished activity. [, , ] This highlights the importance of the hydrophobic valine side chains for this compound activity.
  • Side Chain Modifications: Altering the charge or hydrophobicity of the ornithine side chains significantly impacted both antibacterial activity and membrane interactions. [, ] Neutralizing the positive charge or introducing negative charges led to a reduction or loss of antibacterial activity, while maintaining a basic character resulted in activity profiles similar to this compound. []

Q8: Are there synergistic effects observed when this compound is combined with other antimicrobial agents?

A: Yes, synergistic effects have been observed when this compound is combined with its acyclic decapeptide analogs, suggesting different modes of action between the cyclic and linear forms. [] Additionally, the presence of heavy metal cations like Cu2+, Ag+, Co2+, and Cd2+ has been shown to enhance the antimicrobial activity of this compound. [] This synergy is thought to be due to increased cationic conductivity of the bacterial cytoplasmic membrane in the presence of these metals. []

Q9: What is known about the stability of this compound?

A: this compound demonstrates good stability under various conditions. It is stable in solution at +4°C for at least three days and at -20°C for up to four weeks when stored in a buffer containing glutathione and glycerol. [] Additionally, this compound maintains its activity over a range of pH values and temperatures.

Q10: What are the potential applications of this compound?

A10: this compound, due to its broad-spectrum antimicrobial activity, holds potential for various applications, including:

  • Topical Antibacterial Agent: this compound is currently used in topical applications like wound dressings and ointments for treating superficial bacterial infections. []
  • Drug-Resistant Infections: Its unique mechanism of action makes it a promising candidate for combating infections caused by drug-resistant bacteria. []
  • Anti-amyloid Activity: Recent research suggests that this compound and its analogs may have potential in treating neurodegenerative diseases by inhibiting the formation of amyloid-β fibrils. []

Q11: What are the current research directions for this compound?

A11: Current research on this compound focuses on:

  • Developing Analogs with Improved Properties: This includes enhancing its activity, reducing hemolytic activity, and improving its pharmacokinetic properties. [, , ]
  • Understanding its Mechanism of Action: While its interaction with bacterial membranes is established, a deeper understanding of the specific molecular events leading to cell death is crucial for developing more effective analogs. [, , ]
  • Exploring New Applications: The potential of this compound in treating drug-resistant infections, biofilms, and even neurodegenerative diseases is an area of active research. [, ]

Q12: What are the limitations of this compound?

A12: Despite its potential, this compound has limitations, including:

  • Hemolytic Activity: Its interaction with eukaryotic cell membranes limits its systemic use due to potential toxicity. [, , ]
  • Limited Bioavailability: Oral administration of this compound is hampered by poor absorption and rapid degradation in the gastrointestinal tract. []

Q13: What are some alternatives to this compound?

A13: While this compound offers a unique mechanism of action, several alternative antimicrobial peptides and other classes of antibiotics exist, including:

  • Other Cyclic Peptides: Tyrocidines, also produced by Bacillus brevis, are cyclic decapeptides with a different amino acid sequence and broader spectrum of activity. []

Q14: What tools and resources are available for research on this compound?

A14: Several resources facilitate research on this compound and related antimicrobial peptides, including:

    Q15: What are some of the historical milestones in this compound research?

    A15: Key milestones in this compound research include:

    • 1944: Discovery and isolation of this compound from Bacillus brevis by Russian scientists. []
    • 1950s: Elucidation of the cyclic structure and amino acid sequence of this compound. []
    • 1960s-1970s: Extensive research on the mechanism of action, focusing on its interaction with bacterial membranes and effects on membrane permeability. [, , ]
    • 1980s-present: Development of synthetic analogs with improved activity and reduced toxicity, exploration of new applications, and investigation of its potential in treating drug-resistant infections and biofilms. [, , , , ]

    Q16: What is known about the toxicity of this compound?

    A: this compound's primary toxicity concern stems from its hemolytic activity, limiting its systemic use. [, , ] While generally considered safe for topical applications, research continues to explore analogs with reduced hemolytic activity and improve its safety profile for broader applications. []

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。